molecular formula C11H7Cl2N3O3 B14472817 2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide CAS No. 70791-94-5

2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide

Cat. No.: B14472817
CAS No.: 70791-94-5
M. Wt: 300.09 g/mol
InChI Key: BGSFUYNMYVWJCK-UHFFFAOYSA-N
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Description

2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyano group, a dichlorobenzoyl group, and an oxime functionality, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the dichlorobenzoyl group can participate in binding interactions with biological macromolecules. These interactions can modulate biochemical pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both cyano and dichlorobenzoyl groups allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications .

Properties

CAS No.

70791-94-5

Molecular Formula

C11H7Cl2N3O3

Molecular Weight

300.09 g/mol

IUPAC Name

[[1-cyano-2-(methylamino)-2-oxoethylidene]amino] 3,4-dichlorobenzoate

InChI

InChI=1S/C11H7Cl2N3O3/c1-15-10(17)9(5-14)16-19-11(18)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,17)

InChI Key

BGSFUYNMYVWJCK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=NOC(=O)C1=CC(=C(C=C1)Cl)Cl)C#N

Origin of Product

United States

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